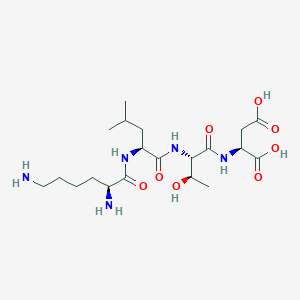
1-(Thiolan-2-yl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Thiolan-2-yl)-1H-indole is a compound that features a thiolane ring fused to an indole structure. This unique combination of a sulfur-containing five-membered ring and an indole moiety makes it an interesting subject for chemical and pharmaceutical research. The indole structure is well-known for its presence in many natural products and pharmaceuticals, while the thiolane ring introduces additional reactivity and potential biological activity.
Méthodes De Préparation
The synthesis of 1-(Thiolan-2-yl)-1H-indole can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor containing both indole and thiolane functionalities. For example, a precursor with a thiolane ring can undergo cyclization under acidic or basic conditions to form the desired compound. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1-(Thiolan-2-yl)-1H-indole undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The indole ring can be reduced under specific conditions to form dihydroindole derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like bromine for substitution. Major products formed from these reactions include sulfoxides, sulfones, dihydroindoles, and halogenated indoles.
Applications De Recherche Scientifique
1-(Thiolan-2-yl)-1H-indole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and protein binding.
Medicine: Its potential biological activity makes it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory research.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism by which 1-(Thiolan-2-yl)-1H-indole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can bind to specific sites on proteins, while the thiolane ring can undergo redox reactions, potentially altering the activity of the target molecule. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
1-(Thiolan-2-yl)-1H-indole can be compared with other similar compounds, such as:
1-(Thiolan-2-yl)ethan-1-amine: This compound features a thiolane ring attached to an ethanamine group, offering different reactivity and biological activity.
1-(Thiolan-2-yl)oct-7-en-1-amine: This compound has a longer carbon chain, which may affect its solubility and interaction with biological targets.
2-(Thiolan-2-yl)oxaziridines:
Propriétés
Numéro CAS |
651712-35-5 |
|---|---|
Formule moléculaire |
C12H13NS |
Poids moléculaire |
203.31 g/mol |
Nom IUPAC |
1-(thiolan-2-yl)indole |
InChI |
InChI=1S/C12H13NS/c1-2-5-11-10(4-1)7-8-13(11)12-6-3-9-14-12/h1-2,4-5,7-8,12H,3,6,9H2 |
Clé InChI |
WKJLEPZJIMOCOA-UHFFFAOYSA-N |
SMILES canonique |
C1CC(SC1)N2C=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


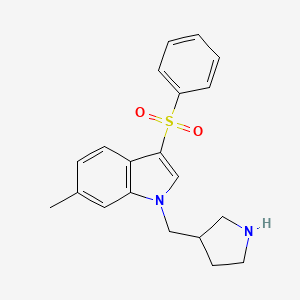
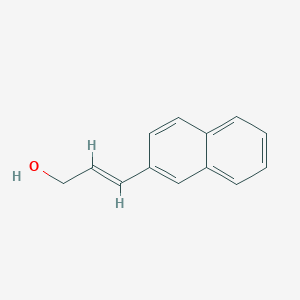
![N-tert-Butyl-5-methoxybenzo[d]oxazol-2-amine](/img/structure/B12517530.png)
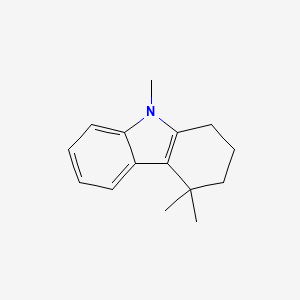
![Phosphine, diphenyl[4-(triphenylsilyl)phenyl]-](/img/structure/B12517549.png)
![Bicyclo[4.2.0]oct-7-en-2-one, 8-(ethylseleno)-7-phenyl-](/img/structure/B12517561.png)
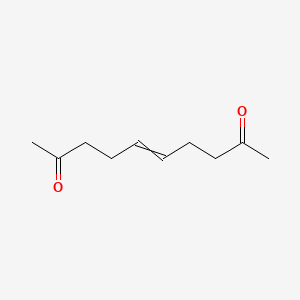
![2-Naphthalenecarboxamide, N-[4-(aminocarbonyl)phenyl]-6-cyano-](/img/structure/B12517568.png)
![5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]octadecane](/img/structure/B12517582.png)
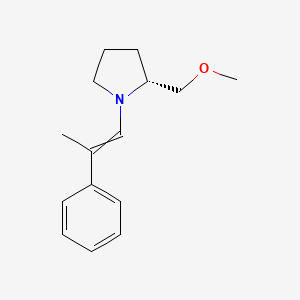
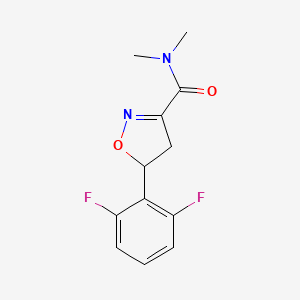
![(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(2-fluoro-5-methylphenyl)propanoic acid](/img/structure/B12517598.png)

